8-Bromo-6-methylquinazolin-4(3H)-one
Overview
Description
Scientific Research Applications
Synthesis and Cancer Treatment
8-Bromo-6-methylquinazolin-4(3H)-one serves as an important intermediate in the synthesis of drugs used for treating colon and rectal cancers. A synthetic route based on cycling, ammoniation, and bromination has been designed to optimize the production method, yielding high success rates (He Zheng-you, 2010).
Antimicrobial and Anti-inflammatory Activities
Research has shown that derivatives of this compound exhibit significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This is particularly evident in compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one and their Schiff base derivatives (S. Sahu et al., 2008).
Synthesis of Schiff Bases
The treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid yields 6-iodo / bromo 3-amino-2-methylquinazolin-4 (3H) -ones. These are used to prepare Schiff bases, which have been studied for their bioactivity (Mudassar A. Sayyed et al., 2006).
Hypotensive Agents
Certain derivatives of this compound have been prepared and evaluated for their hypotensive activity. Some of these compounds have shown blood pressure-lowering effects in the range of 10-90 mmHg, with specific compounds demonstrating significant efficacy (Ashok Kumar et al., 2003).
Antifungal Bioactivities
3-Alkylquinazolin-4-one derivatives, synthesized from quinazolin-4-one treated with alkyl bromides, exhibit antifungal activity. The compound 6-bromo-3-propylquinazolin-4-one is noted for its effectiveness against fungal infections (Gui-ping Ouyang et al., 2006).
Antiviral and Cytotoxic Activities
Derivatives of this compound have been synthesized and evaluated for their antiviral activity, particularly against HIV, HSV, and vaccinia viruses. Notably, a specific compound showed distinct activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).
Properties
IUPAC Name |
8-bromo-6-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPNLDDFILTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700283 | |
Record name | 8-Bromo-6-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215115-09-6 | |
Record name | 8-Bromo-6-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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